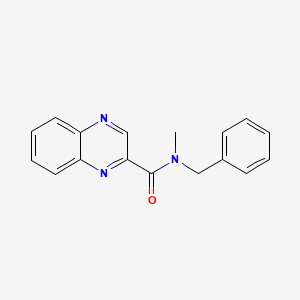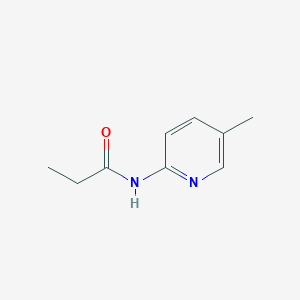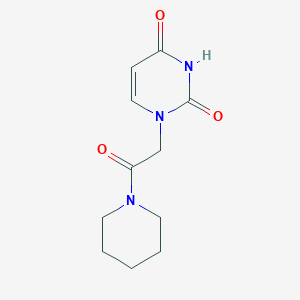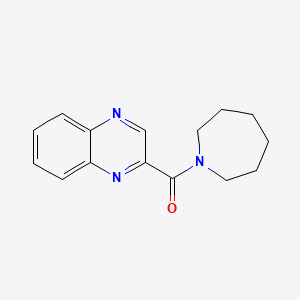
N-benzyl-N-methylquinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methylquinoxaline-2-carboxamide, also known as BMQ, is a heterocyclic compound that has been extensively studied for its potential pharmacological applications. BMQ is a derivative of quinoxaline, which is a bicyclic aromatic compound that is widely used in medicinal chemistry due to its diverse biological activities. BMQ has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.
Mécanisme D'action
The exact mechanism of action of N-benzyl-N-methylquinoxaline-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. N-benzyl-N-methylquinoxaline-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the activation of nuclear factor-κB (NF-κB). N-benzyl-N-methylquinoxaline-2-carboxamide has also been reported to modulate the activity of ion channels and receptors, such as voltage-gated calcium channels and GABA receptors, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-benzyl-N-methylquinoxaline-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-benzyl-N-methylquinoxaline-2-carboxamide has also been shown to decrease the levels of inflammatory markers such as prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2). In addition, N-benzyl-N-methylquinoxaline-2-carboxamide has been reported to exhibit antiproliferative effects on various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-methylquinoxaline-2-carboxamide has several advantages for lab experiments. It is readily available and relatively inexpensive. N-benzyl-N-methylquinoxaline-2-carboxamide has been shown to possess various pharmacological properties, making it a versatile compound for studying different biological processes. However, there are some limitations to using N-benzyl-N-methylquinoxaline-2-carboxamide in lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. In addition, N-benzyl-N-methylquinoxaline-2-carboxamide may exhibit cytotoxic effects at high concentrations, which may affect the interpretation of results.
Orientations Futures
For N-benzyl-N-methylquinoxaline-2-carboxamide research include the development of N-benzyl-N-methylquinoxaline-2-carboxamide derivatives with improved pharmacological properties, investigation of its potential as a neuroprotective agent, and further elucidation of its molecular mechanisms of action.
Méthodes De Synthèse
N-benzyl-N-methylquinoxaline-2-carboxamide can be synthesized by the reaction of N-benzyl-2-nitroaniline with methyl ethyl ketone in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including reduction of the nitro group to an amino group, followed by cyclization and N-alkylation. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-benzyl-N-methylquinoxaline-2-carboxamide has been extensively studied for its potential pharmacological applications. It has been shown to possess anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. N-benzyl-N-methylquinoxaline-2-carboxamide has also been investigated for its potential use as a neuroprotective agent in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-benzyl-N-methylquinoxaline-2-carboxamide has been shown to have antioxidant and antimicrobial activities.
Propriétés
IUPAC Name |
N-benzyl-N-methylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-20(12-13-7-3-2-4-8-13)17(21)16-11-18-14-9-5-6-10-15(14)19-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJMERMNFOZLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)

![Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7496401.png)

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7496407.png)



![N-[2-(4-propylphenoxy)ethyl]nonanamide](/img/structure/B7496444.png)
![3-[4-(Naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1,6,7,8-tetrahydroquinoline-2,5-dione](/img/structure/B7496447.png)
![N-benzyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496452.png)
